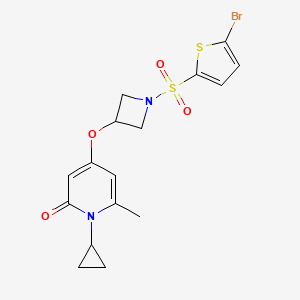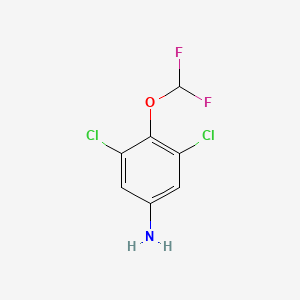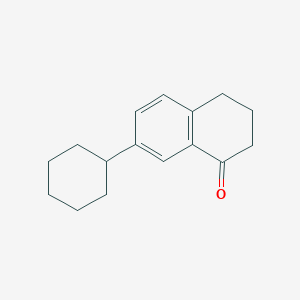![molecular formula C21H24N4O6S B2864661 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-46-1](/img/structure/B2864661.png)
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a benzamide group, an oxadiazole ring, and a diethylsulfamoyl group . The molecule also has a phenyl ring substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide group, the oxadiazole ring, and the diethylsulfamoyl group all contribute to the overall structure . The presence of the methoxy groups on the phenyl ring also adds to the complexity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has been dedicated to synthesizing and testing the biological activities of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. For instance, studies have explored the synthesis of 1,3,4-oxadiazole derivatives, investigating their potential biological activities, including antimicrobial and anticancer properties. These derivatives have been evaluated against various bacterial strains and cancer cell lines, highlighting the compound's versatility in drug design and pharmacological research (Havaldar & Khatri, 2006).
Structural Analysis and Chemical Properties
The structural analysis of related compounds, such as 1,3,4-oxadiazole derivatives, has been conducted using techniques like X-ray diffraction, which aids in understanding the molecular geometry and intermolecular interactions within the crystal structure. This research provides valuable insights into the compound's chemical behavior and potential for forming stable crystalline forms suitable for various applications (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Anticancer Evaluation
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. These studies have involved testing against various cancer cell lines, providing valuable data on the compound's effectiveness in inhibiting cancer cell growth and its potential as a therapeutic agent (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Fluorescence Tagging and Spectroscopy
Some research has focused on using related chemical structures for fluorescence tagging of biological molecules, contributing to advancements in bioanalytical methods. These studies explore the compound's ability to react with specific functional groups, providing a basis for developing sensitive and selective analytical techniques (Toyo’oka, Ishibashi, Takeda, Nakashima, Akiyama, Uzu, & Imai, 1991).
Enzyme Inhibition Studies
Additionally, derivatives have been investigated for their enzyme inhibition properties, particularly against carbonic anhydrases. These studies are crucial for understanding the compound's mechanism of action and its potential applications in treating conditions related to enzyme dysfunction (Supuran, Maresca, Gregáň, & Remko, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPGRLDGZFPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)
![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)

![Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2864583.png)



![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2864597.png)



![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)
